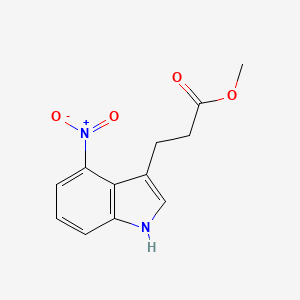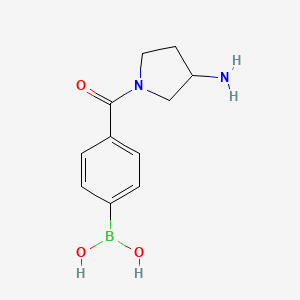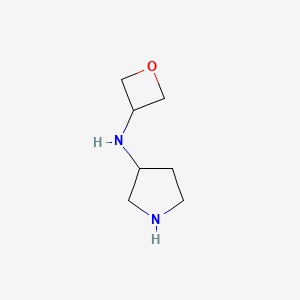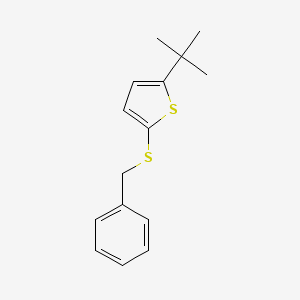
4-(tert-Butoxy)-3-chloroanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butoxy)-3-chloroanisole is an organic compound that features a tert-butoxy group and a chloro group attached to an anisole ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-3-chloroanisole typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction is carried out under normal temperature conditions using solvents such as benzene, toluene, or dimethylbenzene. The catalyst used is often sulfuric acid, sometimes mixed with quaternary ammonium salts like benzyltriethylammonium chloride to enhance the catalytic effect .
Industrial Production Methods
In industrial settings, the production of this compound follows similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of flow microreactor systems has been explored to make the process more efficient and sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butoxy)-3-chloroanisole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisoles, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
4-(tert-Butoxy)-3-chloroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(tert-Butoxy)-3-chloroanisole involves its interaction with various molecular targets. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that can participate in further chemical reactions. The chloro group can also be involved in nucleophilic substitution reactions, affecting the overall reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butoxystyrene
- tert-Butyloxycarbonyl-protected amino acids
Comparison
4-(tert-Butoxy)-3-chloroanisole is unique due to the presence of both a tert-butoxy group and a chloro group on the anisole ring. This combination of functional groups imparts distinct reactivity compared to similar compounds like 4-tert-Butoxystyrene, which lacks the chloro group, or tert-Butyloxycarbonyl-protected amino acids, which have different core structures and applications .
Propiedades
Fórmula molecular |
C11H15ClO2 |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
2-chloro-4-methoxy-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,3)14-10-6-5-8(13-4)7-9(10)12/h5-7H,1-4H3 |
Clave InChI |
NLDFMMXFGFKSKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=C1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine](/img/structure/B13707075.png)



![Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13707115.png)




![[13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B13707138.png)

![6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13707149.png)


